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Compound of Interest

Compound Name:
7-Methoxy-4-methyl-2,3-dihydro-

1H-inden-1-one

Cat. No.: B1338295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of regioisomers is a critical step in chemical synthesis and drug

discovery. Minor positional changes of functional groups on a core scaffold can lead to

significant differences in biological activity and physicochemical properties. This guide provides

a comparative overview of the spectroscopic characteristics of 7-Methoxy-4-methyl-1-indanone

and its isomers. Due to the limited availability of complete, directly comparable published data

for all isomers, this guide utilizes available data for 7-Methoxy-4-methyl-1-indanone and its

isomer 4-Methoxy-7-methyl-1-indanone, supplemented with data from closely related

substituted indanones to illustrate the principles of spectroscopic differentiation.

Spectroscopic Data Summary
The following table summarizes the available spectroscopic data for 7-Methoxy-4-methyl-1-

indanone and related isomers. This data is essential for distinguishing between these closely

related compounds.
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Compo
und

Molecul
ar
Formula

Molecul
ar
Weight

Melting
Point
(°C)

Infrared
(IR)
ν(C=O)
(cm⁻¹)

Mass
Spectro
metry
(MS)
m/z

¹H NMR
(δ ppm)

¹³C NMR
(δ ppm)

7-

Methoxy-

4-methyl-

1-

indanone

C₁₁H₁₂O₂ 176.21 84[1] 1690[1] 176 (M⁺)
Data not

available

Data not

available

4-

Methoxy-

7-methyl-

1-

indanone

C₁₁H₁₂O₂ 176.21
Data not

available

Data not

available

176 (M⁺),

161, 147,

133, 115,

105, 91,

77

Data not

available

Data not

available

4-Methyl-

1-

indanone

(for

comparis

on)

C₁₀H₁₀O 146.19
Data not

available

Data not

available
146 (M⁺)

7.60 (d,

1H), 7.40

(d, 1H),

7.29 (t,

1H), 3.02

(t, 2H),

2.67-2.73

(m, 2H),

2.36 (s,

3H)[2]

207.4,

154.1,

136.9,

135.9,

135.0,

127.5,

121.1,

36.2,

24.6,

17.7[2]

6-

Methoxy-

1-

indanone

(for

comparis

on)

C₁₀H₁₀O₂ 162.19 108
Data not

available

162 (M⁺),

134, 91

7.3-7.4

(m, 2H),

7.1-7.2

(m, 1H),

3.8 (s,

3H), 3.0-

3.1 (m,

2H), 2.6-

2.8 (m,

2H)[2]

205, 160,

148, 139,

126, 125,

105, 55,

37, 25[2]
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Spectroscopic Analysis and Isomer Differentiation
The differentiation of 7-Methoxy-4-methyl-1-indanone from its isomers relies on subtle but

measurable differences in their spectroscopic signatures.

¹H NMR Spectroscopy: The substitution pattern on the aromatic ring is most clearly

distinguished by ¹H NMR.

Aromatic Region (δ 7.0-8.0 ppm): The number of aromatic protons and their coupling

patterns (splitting) are definitive. For a disubstituted aromatic ring, one would expect to

see characteristic splitting patterns (e.g., doublets, triplets, or doublets of doublets)

depending on the relative positions of the substituents. The chemical shifts are influenced

by the electronic effects of the methoxy (electron-donating) and methyl (weakly electron-

donating) groups.

Aliphatic Region (δ 2.0-4.0 ppm): The chemical shifts of the methoxy (-OCH₃) and methyl

(-CH₃) singlets, as well as the methylene (-CH₂-) protons of the indanone ring, will vary

slightly due to the different magnetic environments in each isomer.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton.

Carbonyl Carbon (δ > 200 ppm): The chemical shift of the carbonyl carbon is sensitive to

the electronic environment and can differ slightly between isomers.

Aromatic Carbons (δ 100-160 ppm): The number of distinct aromatic carbon signals and

their chemical shifts provide a clear fingerprint for each isomer. The carbons directly

attached to the methoxy group will be significantly shifted downfield.

Infrared (IR) Spectroscopy: The primary diagnostic peak in the IR spectrum is the carbonyl

(C=O) stretch.

The position of the C=O stretching frequency can be influenced by conjugation and

substituent effects on the aromatic ring. For 7-Methoxy-4-methyl-1-indanone, this is

observed at 1690 cm⁻¹[1]. While the differences between isomers may be small, they can

be discernible with high-resolution instruments.
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Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and

fragmentation pattern.

All isomers of Methoxy-4-methyl-1-indanone will have the same molecular ion peak (m/z =

176).

The fragmentation patterns, however, can differ. The loss of a methyl group (M-15) or a

methoxy group (M-31) are common fragmentation pathways. The relative intensities of

these fragment ions can vary between isomers, providing clues to the substitution pattern.

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and

comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the indanone isomer in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Solid Samples (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr

powder. Grind the mixture to a fine powder and press it into a transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment (or pure KBr

pellet) should be collected before scanning the sample.

Data Processing: The final spectrum is typically presented in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or

ion trap analyzer).

GC Conditions:

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250°C.

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes,

then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280°C) and

hold for several minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230°C.

Data Analysis: Identify the peak corresponding to the compound of interest in the total ion

chromatogram (TIC) and analyze its corresponding mass spectrum.

Logical Workflow for Isomer Differentiation
The following diagram illustrates a typical workflow for the spectroscopic identification and

differentiation of chemical isomers.
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Workflow for Spectroscopic-Based Isomer Differentiation
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Caption: Workflow for Spectroscopic-Based Isomer Differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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